molecular formula C15H19BFNO3S B11832969 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester

5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B11832969
M. Wt: 323.2 g/mol
InChI Key: ATXYSICZQCPPAO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 5-(4-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a suitable catalyst. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where the thiazole derivative is reacted with a boronic acid pinacol ester under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydroxide to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Scientific Research Applications

5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity in coupling reactions. Additionally, the thiazole ring provides stability and selectivity in various chemical transformations .

Properties

Molecular Formula

C15H19BFNO3S

Molecular Weight

323.2 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C15H19BFNO3S/c1-14(2,19)15(3,4)21-16(20)13-12(22-9-18-13)10-5-7-11(17)8-6-10/h5-9,19-20H,1-4H3

InChI Key

ATXYSICZQCPPAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(SC=N1)C2=CC=C(C=C2)F)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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